molecular formula C23H24N2O4S2 B2466931 N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide CAS No. 476668-15-2

N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Cat. No. B2466931
CAS RN: 476668-15-2
M. Wt: 456.58
InChI Key: JTPDPPMZWVSVBT-SILNSSARSA-N
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Description

N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antitumor Activity : A study by Horishny and Matiychuk (2021) involved the synthesis of similar compounds, highlighting their physicochemical properties and in silico drug likeness predictions. The compounds demonstrated moderate in vitro antitumor activity against various human cancer cell lines, with particular sensitivity observed in the CCRF-CEM leukemia cell line (Horishny & Matiychuk, 2021).

  • Hetero-Diels–Alder Reaction and Yield Optimization : Velikorodov et al. (2017) described the Hetero-Diels–Alder reaction involving similar thiazolidin compounds, leading to the formation of various derivatives with yields ranging from 64–87%. This study is crucial for understanding the chemical reactions and yield optimization of such compounds (Velikorodov et al., 2017).

  • Primary Antitumor Screening : Another study by Horishny and Matiychuk (2020) developed a procedure for synthesizing butanoic acids, later converted to acid chlorides and reacted with amines to form butanamides. These synthesized compounds showed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive (Horishny & Matiychuk, 2020).

  • Antimicrobial Activity : Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds. These compounds were evaluated for in vitro antibacterial activity against various bacterial strains and antifungal activity against fungal species (Baviskar et al., 2013).

  • Synthesis and Evaluation as Antimicrobial Agents : A study conducted by Patel et al. (2013) prepared derivatives of pyrazolines based Thiazolidin-4-one. These compounds were evaluated for their antimicrobial activity, demonstrating significant potential against bacterial and fungal infections (Patel et al., 2013).

properties

IUPAC Name

N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-19-10-5-7-17(15-19)16-20-22(28)25(23(30)31-20)12-6-11-21(27)24(13-14-26)18-8-3-2-4-9-18/h2-5,7-10,15-16,26H,6,11-14H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPDPPMZWVSVBT-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

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